2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester is a synthetic organic compound. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, propyl ester
Uniqueness
Compared to its analogs, 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester may exhibit unique properties such as different solubility, reactivity, and biological activity. These differences can be attributed to the variation in the ester group, which influences the compound’s overall behavior and applications.
Properties
Molecular Formula |
C18H20O5 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 6,8-dimethoxy-4-prop-2-enoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H20O5/c1-5-7-23-17-9-12(18(19)22-6-2)8-14-15(17)10-13(20-3)11-16(14)21-4/h5,8-11H,1,6-7H2,2-4H3 |
InChI Key |
XPYCNHDAQNKEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.